molecular formula C6H4BrF3N2S B12868688 5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine

5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine

Cat. No.: B12868688
M. Wt: 273.08 g/mol
InChI Key: UJUOMAZMUKIYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, trifluoromethylthio, and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine typically involves the introduction of the trifluoromethylthio group onto a brominated pyridine precursor. One common method is the nucleophilic substitution reaction where a brominated pyridine is reacted with a trifluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available pyridine derivativesEach step requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, aminated derivatives, and coupled products with extended aromatic systems .

Scientific Research Applications

5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and amine groups facilitate binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethyl)pyridine
  • 6-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 5-Chloro-6-((trifluoromethyl)thio)pyridin-3-amine

Uniqueness

5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethylthio group, in particular, contributes to its enhanced stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C6H4BrF3N2S

Molecular Weight

273.08 g/mol

IUPAC Name

5-bromo-6-(trifluoromethylsulfanyl)pyridin-3-amine

InChI

InChI=1S/C6H4BrF3N2S/c7-4-1-3(11)2-12-5(4)13-6(8,9)10/h1-2H,11H2

InChI Key

UJUOMAZMUKIYGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)SC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.